molecular formula C22H25N3O4S B2585404 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034470-70-5

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Cat. No. B2585404
M. Wt: 427.52
InChI Key: MBZSIVMTRHOQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications

Structural and Theoretical Studies

  • A study on a related compound, involving synthesis and characterization, provided insights into thermal, optical, etching, and structural properties alongside theoretical calculations. This highlights the compound's potential application in material science for its stability and interaction properties (Karthik et al., 2021).

Antimicrobial Activity

  • Research into new pyridine derivatives, including synthesis and evaluation of antimicrobial activity, suggests that compounds with similar structural features might have potential applications in developing new antimicrobial agents. The study underscores the importance of structural analysis and spectral studies in identifying promising candidates (Patel et al., 2011).

Molecular Interaction and Drug Design

  • Another study focused on the molecular interaction of a compound with the CB1 cannabinoid receptor, illustrating the use of such molecules in understanding receptor-ligand interactions and the development of receptor antagonists. This could inform the design of therapeutic agents targeting specific receptor pathways (Shim et al., 2002).

Crystal Structure and DFT Study

  • The synthesis, crystal structure analysis, and DFT study of certain boric acid ester intermediates underscore the utility of these methodologies in drug development and materials science. Such studies can provide a deeper understanding of molecular properties and reactivity, which is crucial for the design of novel compounds with desired functionalities (Huang et al., 2021).

properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(thiolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c26-22(18-2-1-6-23-21(18)29-17-5-11-30-14-17)25-9-7-24(8-10-25)13-16-3-4-19-20(12-16)28-15-27-19/h1-4,6,12,17H,5,7-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZSIVMTRHOQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

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